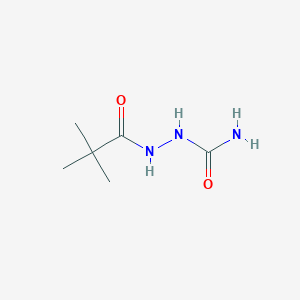
Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Asymmetric Synthesis of Amines
- Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is used in the synthesis of a wide range of enantioenriched amines, which are key intermediates in the production of pharmaceuticals and agrochemicals. This compound facilitates the synthesis of complex amine structures, making it a valuable tool in asymmetric synthesis (Ellman et al., 2002).
Chemoselective Tert-butoxycarbonylation
- It is used in the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides. This process proceeds efficiently under mild conditions, highlighting the compound's utility in organic synthesis (Ouchi et al., 2002).
Formation of Hydrolytically Stable Alkylsilyl Derivatives
- This compound aids in forming volatile derivatives of alcohols, phenols, carboxylic acids, thiols, and amines, suitable for gas chromatography with electron-capture detection. These derivatives are more stable towards hydrolysis compared to other derivatives (Poole et al., 1980).
Development of New Family of Ligands for Asymmetric Catalysis
- The compound has led to the development of a new family of ligands used in asymmetric catalysis, expanding the tools available for synthesizing chiral molecules (Chaudhuri et al., 2001).
Selective Ester Deprotection
- It is involved in the selective deprotection of tert-butyl esters in the presence of other acid-labile groups, showing its specificity and efficiency in organic synthesis (Kaul et al., 2004).
Preparation of Various Amines for Biological Applications
- This compound is central to the preparation of various amines used in biological applications like protease inhibitors and imaging agents (Xu et al., 2013).
properties
IUPAC Name |
2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEIAZFQXBFKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2826446.png)
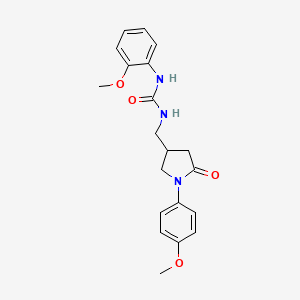
![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)
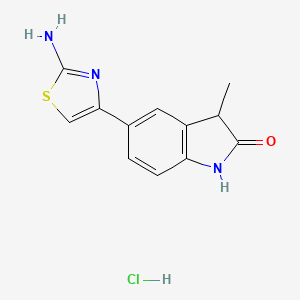
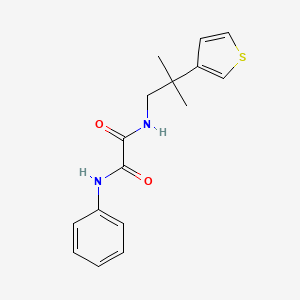
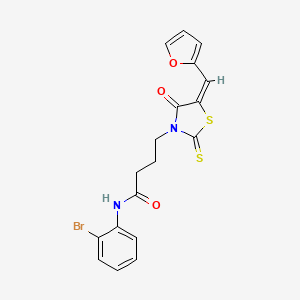
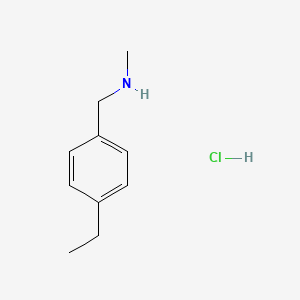
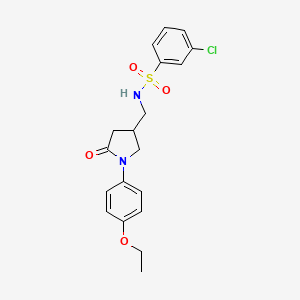
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2826461.png)
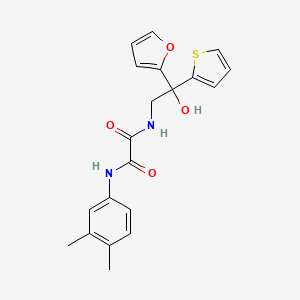
![2-[(2-aminophenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2826466.png)


